7-(P-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine 7-(P-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17496739
InChI: InChI=1S/C13H12N4/c1-8-2-4-9(5-3-8)10-6-15-13-12(10)17-11(14)7-16-13/h2-7H,1H3,(H2,14,17)(H,15,16)
SMILES:
Molecular Formula: C13H12N4
Molecular Weight: 224.26 g/mol

7-(P-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine

CAS No.:

Cat. No.: VC17496739

Molecular Formula: C13H12N4

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

7-(P-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine -

Specification

Molecular Formula C13H12N4
Molecular Weight 224.26 g/mol
IUPAC Name 7-(4-methylphenyl)-5H-pyrrolo[2,3-b]pyrazin-2-amine
Standard InChI InChI=1S/C13H12N4/c1-8-2-4-9(5-3-8)10-6-15-13-12(10)17-11(14)7-16-13/h2-7H,1H3,(H2,14,17)(H,15,16)
Standard InChI Key TUVAXDMGBNRXET-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=CNC3=NC=C(N=C23)N

Introduction

Chemical Identity and Structural Features

7-(p-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine (IUPAC name: 2-amino-7-(4-methylphenyl)-5H-pyrrolo[2,3-b]pyrazine) is a bicyclic aromatic system comprising a pyrrole ring fused to a pyrazine moiety. Key structural attributes include:

  • Pyrazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4.

  • Pyrrole fusion: A five-membered pyrrole ring fused at the pyrazine’s 2,3-positions.

  • Substituents:

    • p-Tolyl group: A para-methylphenyl group at position 7, introduced via cross-coupling reactions .

    • Amino group: A primary amine at position 2, typically installed through nucleophilic substitution or Buchwald–Hartwig amination .

The molecular formula is C₁₃H₁₂N₄, with a molecular weight of 224.27 g/mol. X-ray crystallography of analogous compounds reveals planar geometries stabilized by π-π stacking and hydrogen bonding .

Synthetic Pathways and Optimization

Regioselective Amination Strategies

The 2-amino group is introduced via metal-free microwave-assisted amination or palladium-catalyzed cross-coupling:

  • Microwave method: Treatment of 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine with aqueous ammonia under microwave irradiation (60°C, 70 min) yields 2-amino derivatives exclusively .

  • Buchwald–Hartwig coupling: Using Pd(PPh₃)₄ and Xantphos as ligands, aryl amines are coupled to brominated intermediates with yields up to 74% .

Table 1: Comparative Amination Conditions

MethodReactantCatalyst/LigandYield (%)Reference
MicrowaveNH₃ (aq)None69
Buchwald–Hartwigp-Tolylboronic acidPd(PPh₃)₄/Xantphos74

Scheme 1: Synthetic Route to 7-(p-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine

  • Bromination:
    Pyrrolopyrazine+NBS7-Bromo-pyrrolopyrazine\text{Pyrrolopyrazine} + \text{NBS} \rightarrow \text{7-Bromo-pyrrolopyrazine}

  • Suzuki Coupling:
    7-Bromo-pyrrolopyrazine+p-Tolylboronic acidPd(PPh₃)₄7-(p-Tolyl)-pyrrolopyrazine\text{7-Bromo-pyrrolopyrazine} + \text{p-Tolylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{7-(p-Tolyl)-pyrrolopyrazine}

  • Amination:
    7-(p-Tolyl)-pyrrolopyrazine+NH₃MWTarget Compound\text{7-(p-Tolyl)-pyrrolopyrazine} + \text{NH₃} \xrightarrow{\text{MW}} \text{Target Compound}

Physicochemical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, H-3), 7.54 (d, J = 8.0 Hz, 2H, Ar-H), 7.28 (d, J = 8.0 Hz, 2H, Ar-H), 6.95 (s, 1H, H-6), 5.42 (s, 2H, NH₂), 2.41 (s, 3H, CH₃) .

  • LC-MS (ESI): m/z = 225.1 [M+H]⁺ .

  • IR (KBr): 3420 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N pyrazine) .

Thermal Stability

Differential scanning calorimetry (DSC) of analogs shows decomposition temperatures >250°C, indicating robustness for optoelectronic applications .

Applications in Materials Science

Pyrrolopyrazines are explored for:

  • Organic semiconductors: High electron mobility due to planar π-systems .

  • Fluorescent probes: Emission maxima in the 450–500 nm range .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator